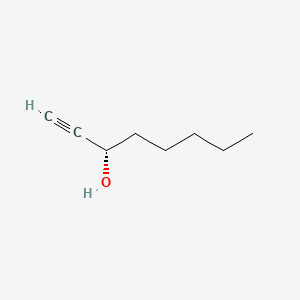

(S)-1-Octyn-3-ol

描述

Significance of Chiral Propargylic Alcohols in Modern Synthesis

Chiral propargylic alcohols are a class of organic compounds that have garnered considerable attention in modern organic synthesis due to their utility as versatile chiral building blocks. ontosight.ai Their importance stems from the presence of multiple functional groups—a hydroxyl group, an alkyne, and a chiral center—which can be selectively manipulated to construct a wide array of complex molecules. orgsyn.org These compounds are key intermediates in the synthesis of numerous pharmaceuticals, biologically active compounds, and natural products. ontosight.ai

The development of catalytic systems for the highly enantioselective alkynylation of aldehydes and imines has provided efficient access to chiral propargylic alcohols and amines. ontosight.ai These methods often employ metal catalysts, such as those based on zinc, copper, iridium, and ruthenium, in conjunction with chiral ligands to achieve high yields and enantioselectivities. Current time information in Bangalore, IN.prepchem.com For instance, the use of N-methylephedrine as a chiral additive with zinc triflate facilitates the practical synthesis of propargylic alcohols from terminal alkynes and aldehydes. chemimpex.com Furthermore, biocatalytic approaches, including enzymatic kinetic resolutions and deracemizations, have been developed as green and efficient alternatives for producing enantiopure propargylic alcohols. orgsyn.orgwikipedia.org

The synthetic utility of chiral propargylic alcohols is demonstrated by their conversion into other valuable chiral molecules, such as allylic alcohols and allenes. They serve as precursors for the construction of complex cyclic and acyclic systems through various transformations, including cycloadditions, rearrangements, and cross-coupling reactions. ontosight.aichemimpex.com Their application in the synthesis of anti-HIV drugs and other therapeutic agents underscores their significance in medicinal chemistry. nih.gov

Historical Context of (S)-1-Octyn-3-ol in Organic Chemistry

The journey of this compound in organic chemistry is marked by the development of stereoselective synthetic methods that enabled its preparation in high enantiomeric purity. A significant milestone in this context was the application of asymmetric reduction of the corresponding ketone, 1-octyn-3-one (B3050644). One of the well-documented methods involves the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane, also known as "R-Alpine-Borane," as a chiral reducing agent. orgsyn.org This method provides (R)-(+)-1-octyn-3-ol with high stereospecificity, and by using the enantiomer of the reducing agent derived from (-)-α-pinene, (S)-(-)-1-octyn-3-ol can be obtained. orgsyn.orgorgsyn.org

Initially, the racemic form of 1-octyn-3-ol (B1346985) was prepared through straightforward nucleophilic addition of an ethynyl (B1212043) anion to hexanal (B45976). prepchem.com However, the demand for enantiomerically pure forms for the synthesis of biologically active molecules spurred the development of asymmetric synthetic routes. The resolution of racemic 1-octyn-3-ol via the formation of diastereomeric salts with a chiral resolving agent, such as (+)-α-methylbenzylamine, also represented an early approach to obtaining the pure enantiomers. orgsyn.orgorgsyn.org

An early and significant application that highlighted the importance of this compound was its use as a key chiral building block, specifically as the ω side-chain unit, in the total synthesis of prostaglandins (B1171923). chemimpex.comacs.org Prostaglandins are a class of physiologically active lipid compounds with diverse biological effects, and their synthesis has been a major focus in organic chemistry. The incorporation of the this compound moiety was crucial for establishing the correct stereochemistry in the final prostaglandin (B15479496) structure.

Scope and Research Trajectories for this compound

The research landscape for this compound continues to expand, driven by its utility as a versatile chiral precursor in various scientific domains. Its applications span from the synthesis of complex natural products and pharmaceuticals to materials science and biochemical studies. chemimpex.com

In pharmaceutical development, this compound serves as a crucial intermediate for the synthesis of a range of therapeutic agents. chemimpex.com For example, it has been utilized in the synthesis of (R)-3-aminooctanoic acid, a component of certain natural products. researchgate.net The ability to introduce specific functional groups with defined stereochemistry makes it an invaluable tool in medicinal chemistry for creating novel drug candidates with enhanced biological activity. chemimpex.com

The unique structural attributes of this compound also lend themselves to the flavor and fragrance industry, where it contributes to the formulation of distinctive sensory profiles. chemimpex.com In the realm of polymer chemistry, this chiral alcohol is employed in the synthesis of specialty polymers, where its incorporation can enhance the mechanical and thermal properties of the resulting materials. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

(3S)-oct-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGRNZHKYVHZSN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316203 | |

| Record name | (3S)-1-Octyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32556-71-1 | |

| Record name | (3S)-1-Octyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32556-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octyn-3-ol, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032556711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-1-Octyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Octyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYN-3-OL, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HO63XX92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Asymmetric Synthesis of S 1 Octyn 3 Ol

Stereoselective Reduction of 1-Octyn-3-one (B3050644)

A prominent strategy for obtaining (S)-1-Octyn-3-ol involves the stereoselective reduction of the corresponding ketone, 1-octyn-3-one. This approach leverages chiral reagents or catalysts to control the stereochemical outcome of the reduction, yielding the desired (S)-enantiomer with high optical purity.

Asymmetric Reduction with Chiral Hydride Reagents

Chiral hydride reagents are instrumental in the asymmetric reduction of prochiral ketones. bohrium.com These reagents, typically derived from lithium aluminum hydride or organoboranes, incorporate a chiral ligand that directs the hydride transfer to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. bohrium.com

A highly effective method for the asymmetric reduction of α,β-acetylenic ketones like 1-octyn-3-one is the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane. orgsyn.orgacs.orgwikipedia.org This chiral organoborane reagent is prepared from the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with α-pinene. wikipedia.org The reduction using Alpine-Borane, often referred to as the Midland reduction, is particularly effective for highly reactive carbonyl compounds. wikipedia.orgdokumen.pub

The synthesis of this compound is achieved using the reducing agent derived from (-)-α-pinene. orgsyn.org The reaction is lauded for its high chemical yield and stereospecificity, which can exceed 95%, especially when corrected for the enantiomeric excess of the α-pinene used. orgsyn.org A notable advantage of this method is the mild nature of the organoborane reagent, which rarely affects other functional groups within the molecule. orgsyn.org Furthermore, the α-pinene liberated during the reaction can be recycled without any loss of its optical purity. orgsyn.org The reaction rate can be enhanced by using the neat organoborane reagent. orgsyn.org

Table 1: Asymmetric Reduction of 1-Octyn-3-one with Alpine-Borane

| Parameter | Details | Reference |

| Reagent | B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) derived from (-)-α-pinene | orgsyn.org |

| Substrate | 1-Octyn-3-one | orgsyn.org |

| Product | This compound | orgsyn.org |

| Stereospecificity | >95% (corrected for e.e. of α-pinene) | orgsyn.org |

| Yield | 86% | orgsyn.org |

Data sourced from Organic Syntheses procedure.

Another established approach for the asymmetric reduction of 1-octyn-3-one involves the use of complexes formed between lithium aluminum hydride (LiAlH₄) or aluminum hydride and optically active alcohols. orgsyn.orgresearchgate.net These modified hydride reagents have shown to produce the desired alcohol with chemical yields and optical purities comparable to the Alpine-Borane method. orgsyn.org

The selection of the chiral alcohol is crucial for the success of these reductions. orgsyn.org While some methods employ readily available chiral alcohols, others may require more specialized and less accessible ones, which can be a drawback. orgsyn.orgresearchgate.net For instance, complexes of LiAlH₄ with N-methylephedrine and 3,5-dimethylphenol (B42653) have been used for the asymmetric reduction of α-acetylenic ketones. researchgate.net Similarly, complexes with glucose derivatives, such as 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose, have been explored, though they sometimes result in lower selectivity. researchgate.net The use of (S)-2-(N-substituted aminomethyl) pyrrolidines, derived from (S)-proline, with LiAlH₄ can yield optically active alcohols with the S-configuration. researchgate.net

B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) Mediated Reduction

Chemoenzymatic Approaches to Enantioenriched Propargylic Alcohols

Chemoenzymatic methods offer a powerful alternative for the synthesis of enantioenriched propargylic alcohols. These strategies combine the selectivity of enzymes with the efficiency of chemical transformations. One such approach involves the kinetic resolution of racemic propargylic alcohols. For instance, lipase-mediated asymmetric hydrolysis of 3-acyloxy-1-octynes has been demonstrated. acs.org

Another innovative chemoenzymatic strategy is the one-pot deracemization of secondary alcohols. This can be achieved through the enantioconvergent enzymatic hydrolysis of alkyl sulfates using stereocomplementary sulfatases. nih.gov This method can transform both enantiomers of a racemate into a single stereoisomer. nih.gov Specifically for acetylenic substrates, sulfatase from Pseudomonas aeruginosa (PAS) has been shown to hydrolyze racemic 1-octyn-3-yl sulfate (B86663) with high enantioselectivity and complete retention of configuration, yielding the (S)-alcohol. nih.gov

Enantioselective Alkynylation of Aldehydes

An alternative and highly convergent route to chiral propargylic alcohols is the enantioselective addition of a terminal alkyne to an aldehyde. This method constructs the chiral center directly by forming the carbon-carbon bond.

Zinc-ProPhenol Catalyzed Alkyne Addition to Aldehydes

A significant advancement in the enantioselective alkynylation of aldehydes is the development of the Zinc-ProPhenol catalyst system. wgtn.ac.nznih.gov This methodology facilitates the addition of a wide range of zinc alkynylides to various aldehydes, including aliphatic ones like hexanal (B45976), with high yields and enantioselectivity. nih.gov The ProPhenol ligand, which is commercially available, is key to the success of this reaction. nih.gov

The optimization of this catalytic system has led to more practical and general conditions, allowing for lower catalyst loadings and avoiding the need for excess alkyne or dialkylzinc reagents. wgtn.ac.nz The Zn-ProPhenol catalyst has been shown to be effective for a broad scope of substrates, including aryl, aliphatic, and α,β-unsaturated aldehydes. nih.gov The resulting enantioenriched propargylic alcohols are versatile synthetic intermediates. nih.gov The mechanism is believed to involve a dinuclear zinc ProPhenol complex that facilitates the enantioselective addition. acs.orgnih.gov

Table 2: Zinc-ProPhenol Catalyzed Alkynylation for Propargylic Alcohol Synthesis

| Parameter | Details | Reference |

| Catalyst System | Zinc-ProPhenol | wgtn.ac.nznih.gov |

| Reactants | Aldehyde (e.g., hexanal), Terminal Alkyne (e.g., ethynyltrimethylsilane) | nih.gov |

| Product | Chiral Propargylic Alcohol (e.g., this compound) | nih.gov |

| Key Features | High yield and enantioselectivity, broad substrate scope, reduced reagent stoichiometry | wgtn.ac.nznih.gov |

This table summarizes the general features of the Zinc-ProPhenol catalyzed alkyne addition.

Ruthenium-Catalyzed One-Pot Synthesis of Chiral Alcohols from Alkynes

Ruthenium complexes have emerged as versatile catalysts for a variety of organic transformations, including the synthesis of chiral alcohols from alkynes. mdpi.com One-pot reactions, which involve multiple reaction steps in a single flask without the isolation of intermediates, are considered a sustainable approach due to reduced solvent usage and waste generation. mdpi.com

In the context of synthesizing chiral alcohols like this compound, ruthenium-catalyzed processes can be employed. For instance, a sequential one-pot ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction has been reported, which starts from an alkyl halide, sodium azide, and an alkyne to produce 1,5-disubstituted 1H-1,2,3-triazoles. nih.gov While this specific example does not directly yield this compound, the underlying principle of ruthenium-catalyzed reactions with alkynes is relevant.

Furthermore, ruthenium catalysts are known to facilitate the racemization of chiral alcohols. This property is particularly valuable in dynamic kinetic resolution (DKR) processes, where a slower-reacting enantiomer is continuously converted into the faster-reacting one, enabling a theoretical yield of 100% for the desired enantiomer. beilstein-journals.org A highly active ruthenium catalyst, (η5-C5Ph5)RuCl(CO)2, has been successfully used in the large-scale DKR of (rac)-1-phenylethanol, showcasing the potential of ruthenium catalysis in producing enantiomerically pure alcohols. beilstein-journals.org

While direct ruthenium-catalyzed asymmetric synthesis of this compound from a simple alkyne in one pot is a complex transformation, the existing literature on ruthenium-catalyzed reactions of alkynes and racemization of alcohols provides a strong foundation for developing such methodologies. mdpi.comnih.govbeilstein-journals.org

Rhodium-Catalyzed Asymmetric Hydrofunctionalisation of Alkynes

Rhodium-catalyzed asymmetric hydrofunctionalization of alkynes represents a powerful strategy for the synthesis of chiral molecules. This approach involves the addition of a nucleophile and a hydrogen atom across the carbon-carbon triple bond of an alkyne in a stereocontrolled manner.

Rhodium(I) complexes, particularly those containing chiral ligands, have been shown to be effective catalysts for the asymmetric cycloisomerization of 1,6-enynes, which involves terminal alkynes. nih.gov For example, the preformed rhodium catalyst [Rh((S)-BINAP)]SbF6 has demonstrated excellent enantioselectivity, furnishing the cyclized product in high yield and over 99% enantiomeric excess (ee). nih.gov This highlights the capability of rhodium catalysts to control the stereochemistry in reactions involving terminal alkynes.

More directly related to the synthesis of chiral alcohols, rhodium-catalyzed hydroamination of terminal alkynes has been achieved with high regioselectivity. researchgate.net Although this reaction produces enamines or aldimines, it demonstrates the principle of adding a heteroatom nucleophile across an alkyne. The development of rhodium-catalyzed asymmetric hydroalkoxylation or direct hydration of terminal alkynes would be a direct route to chiral propargyl alcohols like this compound.

Recent advancements have also seen the development of rhodium-catalyzed atropodivergent hydroamination of alkynes, where both atropisomeric olefin products can be obtained in high regio-, stereo-, and enantioselectivity by selecting the appropriate achiral acid co-catalyst. nih.gov This level of control suggests that rhodium catalysis holds significant promise for the direct, highly selective synthesis of this compound from 1-octyne.

Optical Resolution Techniques for Racemic 1-Octyn-3-ol (B1346985)

Optical resolution is a widely used method to separate a racemic mixture into its individual enantiomers. For 1-octyn-3-ol, both classical chemical methods and modern enzymatic techniques have been successfully applied.

Diastereomeric Salt Formation and Recrystallization

A traditional and effective method for resolving racemic compounds is through the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers via recrystallization.

Resolution with (+)-α-Methylbenzylamine and Half-Acid Phthalate (B1215562) Derivative

The resolution of racemic 1-octyn-3-ol can be achieved by first converting the alcohol into its half-acid phthalate derivative. orgsyn.orgorgsyn.org This is accomplished by heating equimolar amounts of 1-octyn-3-ol and phthalic anhydride. orgsyn.org The resulting half-acid phthalate, which is often a waxy solid and difficult to recrystallize on its own, is then treated with an enantiomerically pure amine, such as (+)-α-methylbenzylamine, to form a diastereomeric salt. orgsyn.orgorgsyn.org

The differing solubilities of the two diastereomeric salts allow for their separation by fractional recrystallization. For racemic 1-octyn-3-ol, the phthalic amine salt requires three to four recrystallizations from a solvent like methylene (B1212753) chloride to achieve resolution. orgsyn.org However, if a partially enriched sample of 1-octyn-3-ol (e.g., 86% ee) is used, only a single recrystallization is needed to obtain the optically pure alcohol. orgsyn.orgorgsyn.org The pure amine salt exhibits a melting point of 132–134°C. orgsyn.org Subsequent hydrolysis of the separated diastereomeric salt liberates the enantiomerically pure this compound.

Lipase-Catalyzed Kinetic Resolution and Dynamic Kinetic Resolution

Enzymatic methods, particularly those employing lipases, offer a mild and highly selective alternative for the resolution of racemic alcohols. utupub.fi Lipases can catalyze the enantioselective acylation or hydrolysis of esters, leading to the separation of enantiomers. mdpi.com

Kinetic resolution (KR) relies on the different reaction rates of the two enantiomers with the enzyme. The theoretical maximum yield for a single enantiomer in a conventional KR is 50%. ru.nl To overcome this limitation, dynamic kinetic resolution (DKR) combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer. mdpi.comru.nl

Optimization of Enzymatic Acylation for Alkanols

The efficiency of lipase-catalyzed kinetic resolution is highly dependent on the reaction conditions, including the choice of lipase (B570770), acyl donor, and solvent. A variety of commercially available lipases have been screened for the kinetic resolution of 1-octyn-3-ol and related propargylic alcohols. nih.gov Among these, Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and Humicola lanuginosa lipase (HLL) have been identified as effective biocatalysts. nih.gov

In one study, the enzymatic resolution of racemic 1-octyn-3-ol using CAL-B resulted in the (S)-enantiomer with 90% enantiomeric excess (ee) and an enantiomeric ratio (E) of 35. nih.gov The choice of acyl donor is also critical. Vinyl acetate (B1210297) is a commonly used and effective acyl donor in these resolutions. frontiersin.org The optimization of these parameters is crucial for achieving high enantioselectivity and conversion. For instance, in the resolution of rac-1-octen-3-ol, a structurally similar compound, using Novozym 435 and vinyl acetate, the maximum resolution was achieved after 60 hours. frontiersin.org

Furthermore, the development of DKR processes for propargyl alcohols has been advanced by the use of co-catalysts for racemization. An oxovanadium complex has been successfully used in combination with a lipase for the DKR of propargyl alcohols, achieving quantitative conversion to optically active esters with up to 99% ee. nih.gov The choice of solvent was found to be critical in this system to favor racemization over a competing rearrangement reaction. nih.gov

Metal/Lipase-Combo Catalyzed Dynamic Kinetic Resolution

The dynamic kinetic resolution (DKR) of racemic alcohols represents a highly efficient methodology for the synthesis of enantiomerically pure compounds, capable of achieving theoretical yields of up to 100%. mdpi.com This strategy ingeniously combines the enantioselective acylation of one alcohol enantiomer by a lipase with the simultaneous in situ racemization of the unreacted, slower-reacting enantiomer by a metal catalyst. mdpi.comacademie-sciences.fr This concurrent process overcomes the inherent 50% yield limitation of standard kinetic resolution. academie-sciences.fr

For the synthesis of this compound, the DKR process typically involves the lipase-catalyzed acylation of the (R)-enantiomer of 1-octyn-3-ol. A compatible transition metal complex then racemizes the remaining this compound, continuously replenishing the racemic mixture for the lipase to act upon. mdpi.com The result is the exhaustive conversion of the racemate into a single enantiomer of the corresponding acetate, which can then be hydrolyzed to yield the desired this compound.

Ruthenium complexes are frequently employed as racemization catalysts due to their high efficiency and compatibility with enzymatic reactions. academie-sciences.fr For instance, various ruthenium complexes, when paired with lipases such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), have proven effective for the DKR of a wide array of secondary alcohols, including functionalized substrates like alkynyl alcohols. academie-sciences.fracademie-sciences.fracs.org The choice of acyl donor is also critical; activated esters like p-chlorophenyl acetate or readily available alternatives such as isopropenyl acetate are commonly used. acs.orgorganic-chemistry.org The reaction conditions, including the solvent and the presence of a base, are optimized to ensure both the metal catalyst and the enzyme function optimally without mutual inhibition. organic-chemistry.orgresearchgate.net

Research has demonstrated the successful application of this chemoenzymatic system to various secondary alcohols. For example, the combination of a ruthenium catalyst and a lipase has been used to resolve allylic and aliphatic alcohols, yielding chiral acetates with high enantiomeric excess (e.e.) and in excellent yields. academie-sciences.frorganic-chemistry.org While specific data for 1-octyn-3-ol can be extrapolated from studies on similar aliphatic and alkynyl alcohols, the general efficacy of the Ru/lipase system is well-established.

The following table summarizes representative findings for the DKR of secondary alcohols using metal/lipase combinations, illustrating the typical conditions and outcomes applicable to substrates like 1-octyn-3-ol.

Table 1: Representative Data for Metal/Lipase-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols

| Substrate | Metal Catalyst | Lipase | Acyl Donor | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |

| 1-Phenylethanol | [RuCl₂(p-cymene)]₂ / diamine ligand | Novozym 435 | p-Chlorophenyl acetate | Toluene | 70 | >95 | >99 |

| Allylic Alcohols | [RuCl₂(p-cymene)]₂ | Pseudomonas cepacia lipase | p-Chlorophenyl acetate | Methylene chloride | RT | 81-88 | >99 |

| Functionalized Alcohols | (η⁵-Indenyl)RuCl(PPh₃)₂ | Pseudomonas cepacia lipase | Alkenyl acetates | Toluene | 60 | 60-98 | 82-99 |

| Various Secondary Alcohols | Ruthenium Complex 4* | Novozym 435 | Isopropenyl acetate | Toluene | RT | >95 | >99 |

*Note: Ruthenium Complex 4 is a specific catalyst reported by Park and co-workers for efficient racemization at room temperature. academie-sciences.fr Data is representative of the DKR of various secondary alcohols as reported in the cited literature. academie-sciences.fracademie-sciences.frorganic-chemistry.org

Elucidation of Reaction Mechanisms and Stereochemical Control

Mechanistic Investigations of Asymmetric Reduction Pathways

The asymmetric reduction of the corresponding prochiral ketone, 1-octyn-3-one (B3050644), is a primary strategy for synthesizing (S)-1-octyn-3-ol. This transformation relies on chiral reducing agents or catalysts to selectively deliver a hydride to one face of the carbonyl group.

One of the most well-established methods involves the use of borane (B79455) reagents derived from chiral terpenes. orgsyn.org Specifically, the reduction of 1-octyn-3-one with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®) provides a direct and highly stereospecific route to optically active 1-octyn-3-ol (B1346985). orgsyn.org The mechanism is believed to proceed through a six-membered, chair-like transition state, where the ketone coordinates to the boron atom. The steric bulk of the pinane (B1207555) framework dictates the trajectory of the hydride transfer from the boron to the carbonyl carbon, resulting in a predictable stereochemical outcome. To obtain this compound, the reducing agent is prepared from (-)-α-pinene. orgsyn.org

More advanced strategies have focused on developing catalytic versions of this reduction. A catalytic cycle driven by boron-oxygen (B-O) and boron-hydride (B-H) transborylation has been reported. chemrxiv.org In this system, an enantioenriched borane catalyst is generated in situ from 9-borabicyclo[3.3.1]nonane (9-BBN) and a chiral source like β-pinene. The catalytic cycle involves the reduction of the ketone by the chiral borane, followed by a B-O transborylation with an achiral boron source like pinacolborane (HBpin) to release the alcohol product and regenerate the borane catalyst. chemrxiv.org

Beyond boranes, transition metal-catalyzed transfer hydrogenation offers another powerful mechanistic pathway. Ruthenium(II) complexes, particularly those developed by Noyori and his coworkers, are effective for the asymmetric reduction of ynones. researchgate.net These reactions typically involve an 18-electron ruthenium hydride species as the active catalyst. The ketone substrate replaces a ligand in the coordination sphere, and the hydrogen is transferred from the metal and the ancillary ligand to the carbonyl group through a six-membered pericyclic transition state. Similarly, iron(II) complexes have been developed for the asymmetric transfer hydrogenation of various ketones, demonstrating high efficiency and enantioselectivity with low catalyst loadings. researchgate.net

| Method | Chiral Source | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Stoichiometric Borane Reduction | (-)-α-Pinene | Hydride transfer via a defined six-membered transition state. | orgsyn.org |

| Catalytic Borane Reduction | β-Pinene | Catalyst regeneration via B-O/B-H transborylation. | chemrxiv.org |

| Transfer Hydrogenation | Chiral Ru(II) or Fe(II) complexes | Hydrogen transfer from a metal-ligand complex to the ketone. | researchgate.netresearchgate.net |

Catalytic Cycle and Enantiodetermining Steps in Asymmetric Alkynylation

Asymmetric alkynylation of aldehydes, specifically hexanal (B45976), provides an alternative, convergent approach to this compound. This method involves the addition of a metal acetylide to the aldehyde, guided by a chiral catalyst.

A well-studied system employs a zinc-based catalyst with a ProPhenol ligand. nih.gov The catalytic cycle is initiated by the reaction of a dialkylzinc reagent with the chiral ProPhenol ligand and the terminal alkyne (1-octyne) to form a chiral zinc-alkynylide complex. This complex then coordinates to the aldehyde (hexanal). The key enantiodetermining step is the subsequent nucleophilic addition of the alkynyl group to the aldehyde's carbonyl carbon within this chiral complex. The stereochemical outcome is dictated by the facial selectivity imposed by the ligand's structure.

Copper-catalyzed systems are also prevalent. For instance, a proposed catalytic cycle for the alkynylation of quinolones using a copper(I)/bis(oxazoline) complex offers a relevant model. nih.gov The cycle likely begins with the coordination of the chiral bis(oxazoline) ligand to a copper(I) salt. Reaction with the terminal alkyne and a base generates a chiral copper acetylide species. nih.gov This species then reacts with the electrophilic aldehyde. The addition of the copper acetylide to the aldehyde is considered the enantio-determining step, where the chiral environment around the copper center dictates the approach of the nucleophile to one of the two enantiotopic faces of the aldehyde. nih.govufl.edu After the addition, the resulting copper alkoxide intermediate undergoes protonolysis or reaction with another molecule of the alkyne to release the propargylic alcohol product and regenerate the active catalyst for the next cycle.

| Step | Description | Significance |

|---|---|---|

| 1. Catalyst Activation | Coordination of a chiral ligand to a metal salt (e.g., Cu(I) or Zn(II)). | Formation of the active chiral catalyst. |

| 2. Acetylide Formation | Deprotonation of the terminal alkyne by a base and coordination to the chiral metal complex. | Generates the key nucleophilic species. |

| 3. Aldehyde Coordination | The aldehyde substrate coordinates to the metal acetylide complex. | Brings reactants together in a defined spatial arrangement. |

| 4. C-C Bond Formation | Nucleophilic attack of the acetylide on the aldehyde carbonyl. | Enantiodetermining Step : Establishes the new stereocenter. nih.gov |

| 5. Product Release | Protonolysis of the resulting metal alkoxide. | Releases the chiral propargylic alcohol and regenerates the catalyst. |

Stereochemical Models for Chiral Induction in this compound Synthesis

The stereochemical outcome of asymmetric syntheses is rationalized through transition state models that illustrate how the chiral catalyst or reagent creates a diastereomeric energy difference between the pathways leading to the (R) and (S) products.

In the case of asymmetric reduction with Alpine-Borane® (derived from (-)-α-pinene for the (S)-alcohol), the prevailing model involves a rigid, boat-like pericyclic transition state. orgsyn.org The ketone (1-octyn-3-one) approaches the boron reagent in a way that minimizes steric clash between its larger substituent (the pentyl group) and the bulky pinane framework of the reagent. This preferential orientation exposes one face of the carbonyl to the B-H bond, leading to a highly selective hydride transfer and the formation of this compound. orgsyn.org

For metal-catalyzed asymmetric alkynylations, the stereochemical model centers on the chiral ligand's ability to create a well-defined three-dimensional pocket around the metal center. In the Zn-ProPhenol system, the C2-symmetric ligand creates a chiral environment that forces the aldehyde to coordinate in a specific orientation. nih.gov The alkynylide then adds to the less sterically hindered face of the coordinated aldehyde. Computational studies, such as Density Functional Theory (DFT) calculations, have been used to model the transition states for related reactions, showing that the preferred pathway has a significantly lower activation energy due to stabilizing interactions (like hydrogen bonding) and minimized steric repulsion between the ligand and the substrates. nih.gov The model for rhodium-diene catalyzed additions provides a useful analogy, where the planar chirality of the ligand blocks quadrants of space around the metal, thereby directing the approach of the incoming nucleophile. ntu.edu.sg

Advanced Spectroscopic and Chiral Analytical Characterization of S 1 Octyn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. researchgate.net For chiral molecules, standard NMR spectra of enantiomers are identical. However, by introducing a chiral environment, it becomes possible to induce diastereomeric interactions that result in distinguishable signals for each enantiomer, allowing for the determination of enantiomeric purity. libretexts.org

Lanthanide Shift Reagents (LSRs) are paramagnetic coordination complexes that can associate with Lewis basic sites in a substrate molecule, such as the hydroxyl group of (S)-1-Octyn-3-ol. libretexts.orgmdpi.com This interaction causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic lanthanide ion. slideshare.net When a chiral LSR is used, it forms transient diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have different geometries, leading to differential shifts in the NMR signals for the (R) and (S) enantiomers, a phenomenon known as enantiodifferentiation. libretexts.org

For 1-octyn-3-ol (B1346985), the commercially available chiral shift reagent tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), often abbreviated as Eu(hfc)₃, has been effectively used to determine its enantiomeric excess (e.e.). orgsyn.orgorgsyn.org In one study, the addition of Eu(hfc)₃ to a sample of 1-octyn-3-ol in a deuterated chloroform (B151607) (CDCl₃) solvent caused the signal for the proton on the chiral carbinol carbon (the C-3 proton) to shift significantly downfield to approximately 11 ppm. orgsyn.orgorgsyn.org Crucially, the signals for the two enantiomers were resolved, with the (R)-enantiomer's signal being shifted about 0.5 ppm further downfield than that of the (S)-enantiomer. orgsyn.orgorgsyn.org By integrating the areas of these separated signals, the ratio of the enantiomers can be accurately calculated. For instance, a sample was determined to be composed of 93% (R) and 7% (S) enantiomers, corresponding to an 86% e.e. orgsyn.org

Table 1: NMR Data for 1-Octyn-3-ol using Lanthanide Shift Reagent Eu(hfc)₃

| Parameter | Observation | Source(s) |

| Shift Reagent | Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) [Eu(hfc)₃] | orgsyn.orgorgsyn.org |

| Analyte Proton | Proton on the chiral carbinol carbon (C-3 H) | orgsyn.orgorgsyn.org |

| Solvent | Deuterated Chloroform (CDCl₃) | orgsyn.orgorgsyn.org |

| Shifted Position | ~11 ppm | orgsyn.orgorgsyn.org |

| Enantiodifferentiation | The (R) isomer signal is shifted ~0.5 ppm further downfield than the (S) isomer signal. | orgsyn.orgorgsyn.org |

Chiral Solvating Agents (CSAs) offer another NMR-based method for determining enantiomeric purity. Unlike LSRs, CSAs are typically diamagnetic and induce enantiodifferentiation through the formation of transient, non-covalent diastereomeric solvates. unipi.itnih.gov These interactions, often involving hydrogen bonding or π-π stacking, create distinct chemical environments for the corresponding protons of the two enantiomers, leading to separate signals in the ¹H NMR spectrum. rsc.org The selection of an effective CSA for a particular analyte can be challenging, but the method is powerful because it is rapid and does not require covalent modification of the analyte. nih.govkaist.ac.kr

While specific studies detailing the use of a particular CSA for this compound are not prevalent, the principle is widely applied to chiral alcohols. kaist.ac.kr For example, a gallium-based anionic metal complex has been shown to be effective for the direct ¹H NMR chiral analysis of the structurally similar compound 1-penten-3-ol. kaist.ac.kr The strategy involves simply adding the CSA to the NMR tube containing the analyte, allowing for rapid determination of the enantiomeric excess by comparing the integration of the resolved signals. unipi.it

Lanthanide Shift Reagents in NMR Spectroscopy

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are among the most common and reliable techniques for separating and quantifying enantiomers. researchgate.net The underlying principle involves the differential interaction of the enantiomers with a chiral environment, leading to different elution times.

Gas Chromatography (GC) utilizing a chiral stationary phase (CSP) is a highly effective method for determining the enantiomeric excess of volatile chiral compounds like this compound. In this technique, the enantiomers are separated based on the differing stability of the transient diastereomeric complexes they form with the CSP. gcms.cz Cyclodextrin-based columns are commonly used for this purpose. frontiersin.org As the sample travels through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in a later elution time. The two enantiomers therefore appear as separate peaks in the resulting chromatogram. frontiersin.org The enantiomeric excess is calculated from the relative areas of the two peaks. libretexts.org Commercial suppliers of this compound specify that its enantiomeric purity of 97% e.e. is determined by this gas chromatographic method.

Table 2: Typical Parameters for Chiral GC Analysis of Unsaturated Alcohols

| Parameter | Description | Source(s) |

| Technique | Gas Chromatography-Flame Ionization Detector (GC-FID) | frontiersin.org |

| Column Type | Chiral Stationary Phase (e.g., β-cyclodextrin capillary column) | gcms.czfrontiersin.org |

| Carrier Gas | High purity nitrogen or helium | frontiersin.orgmdpi.com |

| Principle | Differential interaction of enantiomers with the CSP leads to different retention times. | gcms.cz |

| Quantification | Enantiomeric excess is determined by the ratio of the integrated peak areas. | libretexts.org |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for chiral separations. mdpi.com There are two primary strategies for resolving enantiomers of an alcohol like this compound using HPLC. The first involves direct separation on a chiral stationary phase (CSP). The second, an indirect method, involves converting the enantiomeric alcohol into a pair of diastereomers by reacting it with a chiral derivatizing agent. These resulting diastereomers can then be separated on a standard, achiral HPLC column. mdpi.com

A notable application of the indirect method for 1-octyn-3-ol involves its derivatization with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to form diastereomeric MαNP esters. mdpi.com These esters were effectively separated using normal-phase HPLC on a silica (B1680970) gel column, exhibiting a large separation factor (α = 1.74) and resolution (Rs = 4.53), which indicates a highly efficient separation suitable for both analytical and preparative scales. mdpi.com The fact that the alkyne group contributes to this effective separation highlights the utility of this method for acetylenic alcohols. mdpi.com

Table 3: HPLC Separation Data for Diastereomeric Esters of 1-Octyn-3-ol

| Parameter | Description | Source(s) |

| Method | Indirect HPLC via diastereomer formation | mdpi.com |

| Derivatizing Agent | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | mdpi.com |

| Stationary Phase | Silica Gel (achiral) | mdpi.com |

| Separation Factor (α) | 1.74 | mdpi.com |

| Resolution (Rs) | 4.53 | mdpi.com |

Gas Chromatography (GC) Analysis

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiroptical methods measure the interaction of chiral molecules with polarized light. These techniques are fundamental for confirming the presence of chirality and can be used to determine absolute configuration. jasco-global.com

Optical rotation is the measurement of the angle to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm). jasco-global.com The direction and magnitude of rotation are characteristic of a chiral molecule. For this compound, a negative rotation is observed, while its enantiomer, (R)-1-Octyn-3-ol, exhibits a positive rotation of similar magnitude. orgsyn.org However, it has been noted specifically for 1-octyn-3-ol that optical rotation can be an unreliable measure of its enantiomeric purity. orgsyn.org This suggests that the relationship between the rotation angle and the enantiomeric excess may not be perfectly linear for this compound under all conditions.

Table 4: Reported Specific Rotation Values for 1-Octyn-3-ol Enantiomers

| Enantiomer | Specific Rotation [α] | Conditions | Source(s) |

| (S)-(-)-1-Octyn-3-ol | -6.5° | c = 2 in methylene (B1212753) chloride, 20°C, D-line | |

| This compound | -9.0 to -11.0° | neat, D-line | tcichemicals.com |

| (R)-(+)-1-Octyn-3-ol | +7.50° | neat, 25°C, D-line | orgsyn.org |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, particularly in the vicinity of a chromophore. uzh.chrroij.com The alkyne functional group in this compound acts as a chromophore, making it amenable to CD analysis. A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule. researchgate.net The sign of the observed Cotton effect in the CD spectrum can be used to assign the absolute configuration, often by comparing the experimental spectrum to one predicted by theoretical calculations. researchgate.net Along with Optical Rotatory Dispersion (ORD), CD is a powerful chiroptical method for the unambiguous structural elucidation of chiral compounds. researchgate.net

Mass Spectrometry for Chiral Analysis and Adduct Identification

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and identification of this compound. Standard ionization techniques provide critical information regarding the compound's molecular weight and fragmentation patterns, while more advanced methods are required for the differentiation of its chiral nature.

In mass spectral analysis, 1-octyn-3-ol typically presents a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 126, corresponding to its molecular formula, C₈H₁₄O. vulcanchem.comnist.gov The fragmentation of the molecule is often characterized by cleavage at the carbon atom bearing the hydroxyl group. vulcanchem.com

The identification of this compound can be further confirmed through the formation of various adducts in the mass spectrometer. These adducts, formed by the association of the parent molecule with ions such as protons ([M+H]⁺), sodium ([M+Na]⁺), ammonium (B1175870) ([M+NH₄]⁺), or potassium ([M+K]⁺), result in characteristic m/z values that aid in unambiguous identification. uni.lu In negative ion mode, deprotonated molecules ([M-H]⁻) can also be observed. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for these adducts to provide an additional layer of identification. uni.lu

Table 1: Predicted Adducts and Collision Cross Section (CCS) Values for 1-Octyn-3-ol Data predicted using CCSbase and sourced from PubChemLite. uni.lu

| Adduct Type | Adduct Formula | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₈H₁₅O]⁺ | 127.11174 | 126.9 |

| [M+Na]⁺ | [C₈H₁₄ONa]⁺ | 149.09368 | 136.9 |

| [M+NH₄]⁺ | [C₈H₁₈NO]⁺ | 144.13828 | 131.4 |

| [M+K]⁺ | [C₈H₁₄OK]⁺ | 165.06762 | 128.6 |

| [M]⁺ | [C₈H₁₄O]⁺ | 126.10391 | 125.0 |

| [M-H]⁻ | [C₈H₁₃O]⁻ | 125.09718 | 118.5 |

| [M+Na-2H]⁻ | [C₈H₁₂ONa]⁻ | 147.07913 | 127.9 |

| [M]⁻ | [C₈H₁₄O]⁻ | 126.10501 | 125.0 |

Direct differentiation of enantiomers like this compound and its (R)-counterpart is generally not feasible with standard mass spectrometry because enantiomers have identical masses and fragmentation patterns. spectroscopyonline.com Chiral analysis by MS, therefore, necessitates the use of a chiral selector to induce a measurable difference between the enantiomers. polyu.edu.hk This is typically achieved by forming diastereomeric complexes with a chiral molecule. These diastereomers, having different physical properties, can then be differentiated by comparing their relative abundances, the dissociation of the complexes in tandem mass spectrometry (MS/MS), or their mobility in ion mobility mass spectrometry. While specific applications of these methods to this compound are not detailed in readily available literature, these are the established principles that would be applied for its chiral analysis.

Advanced techniques such as mass-selected photoelectron circular dichroism (MS-PECD) offer a more direct route for chiral analysis, enabling the measurement of enantiomeric excess in multicomponent samples without prior separation or derivatization. spectroscopyonline.com

Transformations and Synthetic Utility of S 1 Octyn 3 Ol As a Chiral Building Block

Applications in Total Synthesis of Complex Molecules

The unique structural features of (S)-1-Octyn-3-ol make it an important starting material for the total synthesis of a variety of complex and biologically significant molecules. Its chirality is often transferred through subsequent reaction steps, establishing the stereochemistry of the final product.

Prostaglandin (B15479496) Synthesis and Analogues

This compound is a well-established key intermediate for the synthesis of prostaglandins (B1171923) and their analogues. cymitquimica.com Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The synthesis of these molecules often involves the introduction of a specific side-chain, and this compound serves as a precursor to this crucial structural element. chemimpex.comchemimpex.com

One notable approach involves the conversion of this compound to an organocopper reagent. For instance, (S)-1-Iodo-trans-1-octen-3-ol can be prepared from this compound. nih.gov This vinyl iodide is then converted into a cuprate (B13416276) reagent, which undergoes a 1,4-conjugate addition to a protected cyclopentenone derivative to furnish prostaglandin E1 (PGE1). nih.gov Another strategy utilizes the hydroalumination of this compound, followed by iododealumination, to produce an optically pure vinyl iodide with the correct absolute configuration for the lower side chain of prostaglandins. libretexts.org

| Prostaglandin Target | Key Intermediate from this compound | Synthetic Strategy |

| (-)-Prostaglandin E1 (PGE1) | (S)-1-Iodo-trans-1-octen-3-ol | Conjugate addition of a derived cuprate reagent |

| Prostaglandin Precursor | (S)-vinyl iodide | Hydroalumination followed by iododealumination |

Synthesis of Bioactive Molecules and Natural Products

Beyond prostaglandins, this compound is a critical starting material for the synthesis of a diverse array of other bioactive molecules and natural products. chemimpex.comchemimpex.com Its utility stems from the ability to transform the alkyne and alcohol functionalities into various other groups, allowing for the construction of complex molecular architectures.

For example, it has been employed as an intermediate in the synthesis of the natural product polyporolide. lookchem.com Additionally, the acetylenic unit within this compound can be elaborated into structures found in alkaloids, pyrethroids, pheromones, vitamins, and antibiotics. Racemic 1-octyn-3-ol (B1346985) has been used in the synthesis of tricolorin A, a natural herbicide.

Stereoselective Synthesis of Beta-Amino Acids and Derivatives

This compound is a valuable precursor for the stereoselective synthesis of β-amino acids and their derivatives. cymitquimica.com These compounds are important components of peptides and have significant biological activity.

A notable application is the synthesis of (R)-3-aminooctanoic acid. cymitquimica.comresearchgate.net This process involves the conversion of this compound into a protected propargylic amine with a complete inversion of configuration. Subsequent transformations, including the use of a (phenylseleno)acetylene intermediate, lead to the formation of the desired β-amino acid. researchgate.net This method provides a substrate-controlled asymmetric synthesis, highlighting the utility of the chiral center in this compound to direct the stereochemical outcome of the final product.

Functional Group Interconversions of the Alkyne Moiety

The terminal alkyne in this compound is a highly versatile functional group that can undergo a wide variety of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex carbon skeletons.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions of the alkyne in this compound involve the addition of H-X across the carbon-carbon triple bond, where X can be a variety of atoms or functional groups. These reactions are often regioselective and stereoselective, providing access to a range of functionalized alkenes.

One example is the hydrophosphination of propargylic alcohols like 1-octyn-3-ol with phosphine-borane complexes. researchgate.net This reaction proceeds with anti-Markovnikov selectivity to yield α-hydroxy functionalized phosphine (B1218219) derivatives. researchgate.net Another important transformation is hydroboration, which has been used in the synthesis of (E)-Phenylocten-3-ol from 1-octyn-3-ol. google.com

| Reaction Type | Reagent | Product Type | Selectivity |

| Hydrophosphination | Phosphine-borane complexes | α-Hydroxy functionalized phosphines | Anti-Markovnikov |

| Hydroboration | Pinacolborane (9-BBN catalyzed) | (E)-alkenylboronic acid pinacol (B44631) ester | E-selective |

Cross-Coupling Reactions

The terminal alkyne of this compound can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.com These reactions typically involve the use of a transition metal catalyst, such as palladium or copper.

A common example is the Sonogashira coupling, where the terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst to form a new carbon-carbon bond. This reaction is instrumental in building more complex molecular structures from the this compound framework. chemimpex.com The resulting coupled products can then be further elaborated in the synthesis of complex targets.

Oxidative Allenylations

The terminal alkyne functionality of this compound and related propargylic systems can be transformed into allenes, which are themselves valuable synthetic intermediates. While direct oxidative allenylation of this compound is a specific transformation, a closely related and synthetically powerful method is the catalyzed synthesis of trisubstituted allenes from terminal alkynes and ketones. researchgate.netnih.gov This reaction, often mediated by metal salts like zinc iodide or cadmium iodide, proceeds through a proposed mechanism involving the initial formation of a propargylamine (B41283) intermediate from the alkyne, a secondary amine (like pyrrolidine), and the ketone. researchgate.netnih.gov This is followed by a rate-determining 1,5-hydride transfer and subsequent elimination to yield the allene. researchgate.netnih.gov

This methodology allows for the efficient one-pot synthesis of trisubstituted allenes from readily available starting materials. researchgate.net The scope of the reaction is broad, accommodating various terminal alkynes and ketones. nih.gov

| Reactants | Catalyst/Mediator | Product | Reference |

| 1-Octyne, Cyclohexanone, Pyrrolidine | ZnI₂ | 1-(Cyclohexylideneocta-1,2-dien-1-yl)pyrrolidine | nih.gov |

| Phenylacetylene, 2-Hexanone, Pyrrolidine | CdI₂ | Trisubstituted Allene | researchgate.net |

This table showcases representative examples of allenylation reactions involving terminal alkynes.

Palladium and Copper Catalysis for β-Alkynyl Esters

A significant application of terminal alkynes like this compound is in the synthesis of chiral β-alkynyl esters, which are important chiral building blocks. nih.gov A sequential palladium and copper-catalyzed strategy has been developed for this purpose. nih.gov This process avoids the need for prior activation of the terminal alkyne. nih.gov

The reaction sequence involves two key steps:

Palladium(II)-catalyzed hydroalkynylation: A terminal alkyne reacts with an ynoate in the presence of a Pd(II) catalyst to form a geometrically pure ynenoate. nih.gov

Copper-hydride (CuH) reduction: The resulting ynenoate undergoes a conjugate reduction with high 1,4-selectivity to furnish the β-alkynyl ester with excellent enantioselectivity. nih.gov

This method is robust and tolerates a wide array of functional groups, which allows for the subsequent conversion of the β-alkynyl ester products into a variety of chiral, substituted heterocycles. nih.gov

| Step | Reaction | Catalyst System | Key Features | Reference |

| 1 | Hydroalkynylation of ynoates with terminal alkynes | Pd(II) | Forms geometrically pure ynenoates | nih.gov |

| 2 | Conjugate reduction of ynenoates | CuH | High 1,4-selectivity; excellent enantioselectivity | nih.gov |

This table outlines the sequential catalysis for synthesizing chiral β-alkynyl esters.

Reactions Involving the Chiral Alcohol Functionality

The chiral hydroxyl group at the C-3 position is a key feature of this compound, enabling its use in stereoselective synthesis.

Enantioselective Formation of Chiral Amines and Heterocycles

This compound serves as a precursor for the synthesis of other valuable chiral molecules, such as β-amino acids. A substrate-controlled asymmetric synthesis has been described for producing (R)-3-aminooctanoic acid from commercially available this compound. researchgate.netresearchgate.net This transformation is achieved by converting the starting alcohol into a protected propargylic amine with a complete inversion of stereochemical configuration at the chiral center. researchgate.netresearchgate.net

The synthetic route involves the transformation of the alkyne into a carboxylic acid via a (phenylseleno)acetylene intermediate, followed by the removal of the protecting group to yield the final amino acid. researchgate.net This demonstrates a powerful method for leveraging the chirality of this compound to create enantiomerically pure amines. The resulting products are versatile and can be used to prepare other molecules, including amino alcohols and substituted heterocycles. nih.govresearchgate.net

Synthesis of Specialty Polymers and Advanced Materials

This compound is utilized in polymer chemistry and the development of advanced materials. chemimpex.com Its incorporation into polymer structures can enhance mechanical properties and thermal stability. chemimpex.com

In the field of catalysis, the reactivity of the terminal alkyne group of 1-octyn-3-ol has been studied in the context of polymer-supported reactions. For instance, single-chain polymer nanoparticles (SCPNs) complexed with copper(II) have been used as nanocatalysts for the oxidative coupling of terminal acetylenes to form 1,3-diynes. mdpi.com In competitive substrate studies, these polymer-based catalysts have shown selectivity, for example, by selectively catalyzing the coupling of propargyl acetate (B1210297) in the presence of 1-octyn-3-ol and propargyl benzoate, demonstrating the nuanced reactivity within a polymer nanoenvironment. mdpi.com The bifunctional nature of this compound, with its polymerizable alkyne and modifiable alcohol groups, makes it a candidate for creating functional polymers and materials.

Strategic Integration in Multi-Step Synthetic Sequences

The utility of this compound as a chiral building block is prominently displayed in its integration into complex, multi-step syntheses of natural products and other bioactive targets. barc.gov.in Its defined stereochemistry and dual functionality allow it to be used to introduce a specific chiral segment into a larger molecular framework.

A clear example is the synthesis of the stereoisomers of 6-acetoxy-19-methylnonacosane, a component of the female sex pheromone of the New World screwworm fly. researchgate.net In this synthesis, this compound is used as a key starting material. researchgate.net It is first protected as its tert-butyldimethylsilyl (TBS) ether. researchgate.net The resulting alkynide anion is then generated and alkylated with another chiral iodide building block to construct the carbon backbone of the target pheromone. researchgate.net This strategic use of this compound ensures the correct stereochemistry at one of the chiral centers in the final molecule. This approach highlights how a relatively simple, commercially available chiral alcohol can be pivotal in achieving an efficient and stereocontrolled total synthesis.

Computational Chemistry and Theoretical Studies of S 1 Octyn 3 Ol

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic structures. aspbs.com It is frequently used to explore the mechanisms of chemical reactions by mapping out potential energy surfaces, which helps in identifying reactants, products, intermediates, and the transition states that connect them. fossee.in

Theoretical investigations into reactions involving (S)-1-octyn-3-ol and related structures utilize DFT to elucidate reaction mechanisms and predict outcomes. For instance, this compound is considered a pro-electrophile, as it can be oxidized to form the highly reactive α,β-unsaturated analogue, 1-octyn-3-one (B3050644). researchgate.net DFT calculations can model this oxidation and subsequent reactions, such as Michael additions, by calculating the energies of the reactants and transition state structures. researchgate.net

A notable example of DFT application is in the study of the gold(I)-catalyzed cycloisomerization of a propargyl vinyl ether derived from this compound. acs.org This reaction proceeds with a high degree of chirality transfer. DFT calculations were employed to understand the mechanism and the origin of this stereoselectivity. The study revealed that the reaction proceeds through a nonplanar σ-Au(I)-pentadienyl cation intermediate. acs.org Crucially, the calculations also showed that the transition state leading to racemization of the allene-gold complex is significantly higher in energy than the transition state for the desired cyclization, explaining the excellent preservation of enantiomeric excess observed experimentally. acs.org

Table 1: DFT Calculated Energies for Intermediates and Transition States in the Au(I)-Catalyzed Cycloisomerization of a this compound Derivative. acs.org

These studies demonstrate how DFT can rationalize complex reaction outcomes, where kinetic and thermodynamic factors dictate the observed reactivity. researchgate.net By calculating the energy profiles of competing pathways, researchers can predict which products are favored. researchgate.netmdpi.com

Molecular Modeling of Chiral Recognition and Catalyst-Substrate Interactions

Molecular modeling is essential for understanding how a chiral molecule like this compound interacts with its environment, which is the basis of chiral recognition. semanticscholar.org Chiral recognition is critical in enantioselective catalysis, where a catalyst must selectively interact with one enantiomer over the other. mdpi.com Computational methods can model the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern these specific recognitions. semanticscholar.orgmdpi.com

Molecular docking simulations, for example, can predict the preferred binding orientation of a substrate within a catalyst's active site or a host molecule's cavity. semanticscholar.org These models provide information on the geometry and interaction energy of the resulting complex, helping to explain the basis of enantioselectivity. semanticscholar.org The difference in binding free energy between two enantiomers complexing with a chiral selector is directly related to the chiral selectivity. semanticscholar.org

A practical application of this principle involves the use of chiral derivatizing agents to determine the absolute configuration of alcohols. For instance, when this compound is esterified with a chiral acid, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), two diastereomers are formed. mdpi.com The distinct spatial arrangement of the substituents in each diastereomer leads to different chemical shifts in their ¹H-NMR spectra due to anisotropic effects from the naphthyl group. mdpi.com Molecular modeling can rationalize these differences by showing the preferred conformations and the through-space interactions that cause the observed upfield or downfield shifts. In the case of the MαNP esters of 1-octyn-3-ol (B1346985), the acetylene (B1199291) proton showed a positive change in chemical shift (Δδ) while the pentyl group showed a negative one, which allowed for the assignment of the (S)-configuration. mdpi.com

Table 2: ¹H-NMR Chemical Shift Differences for MαNP Esters of 1-Octyn-3-ol Used in Chiral Recognition. mdpi.com

Furthermore, theoretical studies of enantioselective catalysis often focus on the transition states of the catalyzed reaction. mdpi.com By comparing the activation energies (ΔΔG‡) for the formation of the (R) and (S) products, chemists can predict the enantiomeric excess of a reaction. These models often reveal subtle but crucial interactions, such as specific hydrogen bonds between the catalyst and the substrate, that are responsible for stabilizing one transition state over the other. mdpi.comnih.gov

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules, providing a powerful complement to experimental analysis. nih.govresearchgate.net By solving the Schrödinger equation for a given molecular structure, these methods can compute properties that are directly related to infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. canterbury.ac.nzgithub.io

For vibrational spectroscopy, DFT calculations can predict the frequencies and intensities of IR and Raman bands. nih.govcanterbury.ac.nz This is achieved by first optimizing the molecular geometry to find its minimum energy structure and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes can be compared to experimental spectra to provide a detailed assignment of the observed peaks. canterbury.ac.nz For example, the experimental IR spectrum of 1-octyn-3-ol shows characteristic peaks for the O-H stretch (~3315 cm⁻¹), C≡C-H stretch (~3315 cm⁻¹), and the C≡C stretch (~2120 cm⁻¹). orgsyn.org Quantum chemical calculations can confirm these assignments and help interpret more complex regions of the spectrum. canterbury.ac.nz

The prediction of NMR spectra is another key application of quantum chemistry. github.io The gauge-including atomic orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. mdpi.com For accurate predictions that can be compared to experimental data, it is often necessary to use large basis sets and to include the effects of the solvent, commonly through a Polarizable Continuum Model (PCM). github.iomdpi.com Computational prediction can be particularly valuable for distinguishing between isomers or assigning the signals in a complex spectrum. mdpi.comrsc.org By calculating the ¹H and ¹³C NMR chemical shifts for this compound, one can corroborate the experimental assignments and gain a deeper understanding of the electronic environment of each nucleus. github.ioorgsyn.org

Table 3: Comparison of Experimental Spectroscopic Data for 1-Octyn-3-ol and Relevant Computational Prediction Methods.

These predictive capabilities are invaluable, not only for confirming the structure of known compounds but also for identifying unknown reaction intermediates or products by matching computed spectra with experimental measurements. canterbury.ac.nz

Sustainable and Green Chemistry Aspects in S 1 Octyn 3 Ol Synthesis

Development of Water-Mediated Asymmetric Synthesis

Traditionally, the synthesis of chiral alcohols like (S)-1-octyn-3-ol relies on organic solvents. However, the use of water as a solvent is a cornerstone of green chemistry, given its non-toxic, non-flammable, and abundant nature. pnas.org Research has demonstrated that certain key reactions in organic synthesis, including those for producing chiral alcohols, can be effectively carried out in aqueous media. pnas.orgmdpi.com

The hydration of alkynes, a fundamental reaction for the synthesis of carbonyl compounds which can be precursors to this compound, is a well-established process. beilstein-journals.org While this reaction often requires catalysts, advancements have been made to perform these transformations in water. beilstein-journals.orgresearchgate.net For instance, the development of water-tolerant catalyst systems allows for the hydration of alkynes to proceed efficiently in aqueous environments. researchgate.net The synthesis of this compound can also be achieved through the enzymatic reduction of a corresponding ketone. One method describes the use of alcohol dehydrogenase-A expressed in E. coli in an aqueous phosphate (B84403) buffer, highlighting a biocatalytic approach to synthesis in water. chemicalbook.com

Table 1: Comparison of Solvents in Chemical Synthesis

| Solvent | Key Properties | Environmental Impact |

| Water | Non-toxic, non-flammable, readily available | Environmentally benign |

| Organic Solvents (e.g., Dioxane, THF) | Often toxic, flammable, volatile | Can contribute to air pollution and pose health risks |

Catalyst Recycling and Reuse Strategies

A significant aspect of green chemistry involves the use of catalysts to improve reaction efficiency and the ability to recycle and reuse these catalysts to minimize waste and cost. instituteofsustainabilitystudies.comresearchgate.net In the synthesis of this compound and related propargylic alcohols, various catalytic systems have been explored with a focus on their reusability.

One notable example is the use of zinc oxide (ZnO) as a reusable catalyst for the addition of terminal alkynes to aldehydes, a direct route to propargylic alcohols. scispace.com Studies have shown that ZnO can be recovered and reused multiple times without a significant drop in its catalytic activity. scispace.com Another approach involves the asymmetric reduction of 1-octyn-3-one (B3050644) using B-3-pinanyl-9-borabicyclo[3.3.1]nonane. In this process, the α-pinene liberated from the reducing agent can be recycled without any loss of its optical purity, demonstrating a form of reagent recycling. orgsyn.orgorgsyn.org

Furthermore, gold-based catalysts used for alkyne hydration have been successfully recycled. For instance, an NHC(IPr)-AuCl/KB(C6F5)4 catalyst system used in an aqueous medium could be separated and reused for at least six cycles without a noticeable decrease in activity. researchgate.net The development of heterogeneous catalysts, which are supported on solid materials like alumina, is another key strategy as they can be easily separated from the reaction mixture and reused. researchgate.net

Exploration of Non-Toxic Solvents and Reagents

The move towards greener synthesis of this compound involves replacing hazardous solvents and reagents with safer alternatives. instituteofsustainabilitystudies.com Traditional methods often employ volatile and toxic organic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. beilstein-journals.orgorgsyn.org

Glycerol, a biomass-derived chemical, has emerged as a promising green solvent due to its low toxicity, high boiling point, and ability to dissolve a wide range of compounds. mdpi.com Its renewable origin makes it a sustainable alternative to petroleum-based solvents. mdpi.com Beyond solvents, the reagents themselves are being scrutinized. For instance, the use of strong bases like organolithium compounds in traditional alkyne additions is being replaced by milder and more environmentally friendly catalysts. scispace.com

The use of biocatalysts, such as enzymes, also represents a significant step towards using non-toxic and biodegradable reagents. As mentioned, alcohol dehydrogenases can be used for the stereoselective reduction of ketones to produce chiral alcohols like this compound in aqueous environments. chemicalbook.com

Table 2: Examples of Green Solvents and Reagents

| Category | Green Alternative | Traditional Counterpart | Rationale for Change |

| Solvent | Water, Glycerol pnas.orgmdpi.com | Tetrahydrofuran, Dichloromethane beilstein-journals.orgorgsyn.org | Reduced toxicity and environmental impact |

| Catalyst/Reagent | ZnO, Biocatalysts chemicalbook.comscispace.com | Organolithium reagents scispace.com | Milder reaction conditions, less hazardous |

Atom Economy and Waste Reduction in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwikipedia.orgjocpr.com A higher atom economy signifies less waste generation. researchgate.net Addition reactions are inherently more atom-economical than substitution or elimination reactions. acs.org

The synthesis of this compound and its precursors through addition reactions, such as the direct addition of an alkyne to an aldehyde, is a prime example of an atom-economical approach. scispace.com The hydration of alkynes to form carbonyl compounds is another such reaction that, in principle, incorporates all atoms of the reactants into the product. beilstein-journals.org

Future Directions and Emerging Research Areas for S 1 Octyn 3 Ol

Novel Catalytic Systems for Enhanced Enantioselectivity

The enantioselective addition of a terminal alkyne to an aldehyde is the most direct method for synthesizing chiral propargylic alcohols like (S)-1-Octyn-3-ol. While established methods exist, research is actively pursuing new catalytic systems that offer higher efficiency, broader substrate scope, milder reaction conditions, and improved enantioselectivity.

The development of highly enantioselective and catalytic alkynylmetal additions has been a significant area of focus. Alkynylzincs, which can be prepared in situ from terminal alkynes, are widely studied due to their tolerance of various functional groups. researchgate.net Recent advancements include the use of new chiral ligands and metal catalysts to overcome challenges in reactivity and selectivity. rsc.orgresearchgate.net

Key emerging catalytic strategies include:

Zinc-based Catalysts with Chiral Ligands: The use of Zn(II) salts, such as Zn(OTf)₂, in combination with chiral amino alcohol ligands like (+)-N-methyl ephedrine, has proven effective for the asymmetric addition of terminal alkynes to aldehydes. organic-chemistry.org These systems are advantageous because the reagents are often inexpensive and commercially available, and the reactions can be robust, tolerating air and moisture. organic-chemistry.org

Titanium and Indium-Catalyzed Systems: The combination of BINOL (1,1′-bi-2-naphthol) with Ti(OiPr)₄ provides a catalytic system for the reaction of alkynylzinc reagents with aldehydes, yielding chiral propargyl alcohols with high enantioselectivity at room temperature. organic-chemistry.org Similarly, In(III)/BINOL catalysts have shown promise due to their "bifunctional character," which activates both the alkyne and the aldehyde. organic-chemistry.org

Copper-Catalyzed Asymmetric Propargylation: Copper-catalyzed reactions have emerged as a powerful tool for the asymmetric propargylation of aldehydes. mdpi.com The development of novel chiral ligands, such as (S)-SEGPHOS, has enabled high regioselectivity and enantioselectivity in these transformations. mdpi.com

Iridium-Catalyzed Enantioselective Alkynylation: Recent research has demonstrated the kinetic resolution of alkyl allylic alcohols through iridium-catalyzed enantioselective alkynylation, affording chiral 1,4-enynes and enantioenriched alcohols with very high selectivity. beilstein-journals.org This highlights the potential of iridium catalysts in stereoselective alkyne transformations.

| Catalyst System | Chiral Ligand/Additive | Key Advantages | Reference |

|---|---|---|---|

| Zn(OTf)₂ | (+)-N-Methylephedrine | Uses inexpensive, commercially available reagents; tolerant to air and moisture. | organic-chemistry.org |

| Ti(OiPr)₄/Et₂Zn | BINOL | Achieves high enantioselectivity at room temperature with a broad range of aldehydes. | organic-chemistry.org |

| Copper Triflate | (S)-SEGPHOS | High regioselectivity and enantioselectivity in the synthesis of chiral propargyl alcohols. | mdpi.com |

| InBr₃ | BINOL | "Bifunctional character" activates both substrates, leading to high enantioselectivity. | organic-chemistry.org |

| Iridium Complex | Chiral Phosphoramidite, Olefin | Enables efficient kinetic resolution with high s-factors for alkyl allylic alcohols. | beilstein-journals.org |